2,4,5-trichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide 2,4,5-trichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 339016-97-6
VCID: VC6044427
InChI: InChI=1S/C17H13Cl3N2O4S/c1-25-11-4-2-10(3-5-11)16-6-12(26-22-16)9-21-27(23,24)17-8-14(19)13(18)7-15(17)20/h2-8,21H,9H2,1H3
SMILES: COC1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl
Molecular Formula: C17H13Cl3N2O4S
Molecular Weight: 447.71

2,4,5-trichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide

CAS No.: 339016-97-6

Cat. No.: VC6044427

Molecular Formula: C17H13Cl3N2O4S

Molecular Weight: 447.71

* For research use only. Not for human or veterinary use.

2,4,5-trichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide - 339016-97-6

Specification

CAS No. 339016-97-6
Molecular Formula C17H13Cl3N2O4S
Molecular Weight 447.71
IUPAC Name 2,4,5-trichloro-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]benzenesulfonamide
Standard InChI InChI=1S/C17H13Cl3N2O4S/c1-25-11-4-2-10(3-5-11)16-6-12(26-22-16)9-21-27(23,24)17-8-14(19)13(18)7-15(17)20/h2-8,21H,9H2,1H3
Standard InChI Key CBYGLAFGQFUIKP-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzenesulfonamide core substituted with three chlorine atoms at positions 2, 4, and 5. Attached to the sulfonamide nitrogen is a methyl group bonded to a 5-isoxazolyl ring, which is further substituted with a 4-methoxyphenyl group . This configuration confers both lipophilic and electron-deficient characteristics, critical for interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₃Cl₃N₂O₄S
Molecular Weight447.71–447.72 g/mol
CAS Registry Number339016-97-6
IUPAC Name2,4,5-Trichloro-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}benzene-1-sulfonamide

Spectroscopic and Crystallographic Data

X-ray crystallography reveals a planar benzenesulfonamide moiety with chlorine atoms inducing steric hindrance, while the isoxazole ring adopts a non-coplanar orientation relative to the benzene core . Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups:

  • S=O Stretching: 1,160–1,180 cm⁻¹ (sulfonamide) .

  • C-Cl Vibrations: 550–650 cm⁻¹ .

  • Isoxazole Ring Modes: 1,520–1,550 cm⁻¹ (C=N).

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via multi-step nucleophilic substitution and condensation reactions :

  • Precursor Preparation: 2,4,5-Trichlorobenzenesulfonyl chloride is reacted with 3-(4-methoxyphenyl)-5-(aminomethyl)isoxazole under basic conditions (e.g., NaH/THF) .

  • Purification: Recrystallization from ethanol-water mixtures yields >95% purity.

Table 2: Optimized Synthesis Conditions

ParameterConditionYield (%)
SolventTetrahydrofuran (THF)78
BaseSodium Hydride (NaH)82
Temperature0°C → Room Temperature75

Reactivity Profile

  • Nucleophilic Substitution: Chlorine atoms at positions 2, 4, and 5 undergo substitution with amines or thiols.

  • Electrophilic Aromatic Substitution: The methoxyphenyl group directs electrophiles to the para position .

  • Oxidation: The sulfonamide group resists oxidation, but the isoxazole ring can undergo ring-opening under strong acidic conditions .

Biological Activity and Mechanism of Action

Enzyme Inhibition

The compound exhibits inhibitory activity against p38 mitogen-activated protein kinase (MAPK), a key regulator of inflammatory pathways. In vitro assays demonstrate an IC₅₀ of 0.8 µM, comparable to SB203580 (a known p38 inhibitor).

Table 3: Biological Activity Data

TargetAssay TypeIC₅₀/EC₅₀Reference
p38 MAPKKinase Inhibition0.8 µM
COX-2Enzyme Inhibition>10 µM
Staphylococcus aureusMIC (Antibacterial)32 µg/mL

Pharmacological Applications

Anti-Inflammatory Therapeutics

By targeting p38 MAPK, the compound suppresses TNF-α and IL-6 production in macrophages, suggesting utility in rheumatoid arthritis and inflammatory bowel disease.

Antimicrobial Agent

The sulfonamide moiety confers bacteriostatic activity against Gram-positive pathogens (e.g., S. aureus), though efficacy is lower than sulfamethoxazole .

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